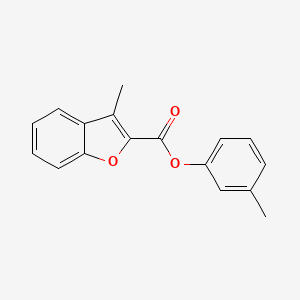![molecular formula C11H12ClNO4 B4892064 N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
N-[(4-chlorophenoxy)acetyl]alanine
Übersicht
Beschreibung
N-[(4-chlorophenoxy)acetyl]alanine, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid alanine and has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential applications in various fields of scientific research. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as an anticancer agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[(4-chlorophenoxy)acetyl]alanine has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a herbicide. Studies have shown that N-[(4-chlorophenoxy)acetyl]alanine inhibits the growth of weeds by interfering with their hormone signaling pathways.
In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine has been studied for its potential use as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-[(4-chlorophenoxy)acetyl]alanine varies depending on its application. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine induces apoptosis in cancer cells by activating the caspase pathway. N-[(4-chlorophenoxy)acetyl]alanine also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine interferes with the hormone signaling pathways of weeds, inhibiting their growth. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Biochemical and Physiological Effects
N-[(4-chlorophenoxy)acetyl]alanine has been shown to have various biochemical and physiological effects. In the field of medicine, N-[(4-chlorophenoxy)acetyl]alanine has been shown to induce apoptosis in cancer cells and reduce inflammation. In the field of agriculture, N-[(4-chlorophenoxy)acetyl]alanine has been shown to inhibit the growth of weeds. In the field of industry, N-[(4-chlorophenoxy)acetyl]alanine is used as a building block for the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its versatility. N-[(4-chlorophenoxy)acetyl]alanine can be used in various fields of scientific research, including medicine, agriculture, and industry. Another advantage of using N-[(4-chlorophenoxy)acetyl]alanine is its relatively simple synthesis method. However, one limitation of using N-[(4-chlorophenoxy)acetyl]alanine in lab experiments is its potential toxicity. N-[(4-chlorophenoxy)acetyl]alanine has been shown to have toxic effects in some studies, and caution should be taken when handling it.
Zukünftige Richtungen
There are many future directions for research on N-[(4-chlorophenoxy)acetyl]alanine. In the field of medicine, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as an anticancer agent and anti-inflammatory agent. In the field of agriculture, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a herbicide and its effects on non-target organisms. In the field of industry, further studies are needed to determine the potential of N-[(4-chlorophenoxy)acetyl]alanine as a building block for the synthesis of other compounds. Overall, N-[(4-chlorophenoxy)acetyl]alanine has significant potential for various applications in scientific research, and further studies are needed to fully understand its potential.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKQMQDEUTJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenoxy)acetyl]alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)